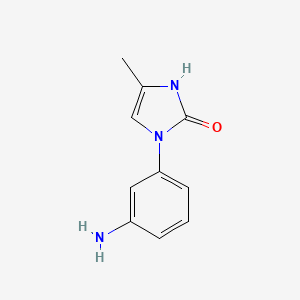

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one

Description

Properties

IUPAC Name |

3-(3-aminophenyl)-5-methyl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-6-13(10(14)12-7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGWDEQVHMETIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N1)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-aminophenyl derivatives with imidazole precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one demonstrates inhibitory effects against various bacterial strains. The presence of the amino group on the phenyl ring is believed to enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Imidazole derivatives have been widely studied for their anticancer potential. Preliminary studies suggest that 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one may induce apoptosis in cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation . Further investigation into its efficacy and mechanism of action is warranted.

Analgesic and Anti-inflammatory Effects

The compound has also been evaluated for its analgesic and anti-inflammatory properties. In animal models, it has shown promise in reducing pain and inflammation, suggesting potential applications in pain management therapies. Its mechanism may involve inhibition of inflammatory mediators or pathways.

Material Science

Polymer Composites

In material science, 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one can be utilized as a building block for synthesizing polymer composites. Its imidazole structure allows for cross-linking with other polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Sensors

The compound's unique electronic properties make it suitable for use in sensor technology. Research has indicated that imidazole derivatives can be incorporated into sensor devices to detect environmental pollutants or biological markers. The sensitivity and specificity of such sensors can be significantly improved by functionalizing the imidazole moiety .

Research Reagent

As a versatile research reagent, 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is employed in various synthetic pathways and chemical reactions. Its ability to act as a nucleophile or electrophile makes it valuable in organic synthesis, particularly in the development of more complex molecules .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

3-Aminophenylboronic acid: Used in sensing applications and has similar functional groups.

N-salicylidene-m-phenylenediamine: A Schiff base with similar structural features.

Uniqueness

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to its combination of an aminophenyl group with an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(3-Aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data and case studies.

- IUPAC Name : 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one

- Molecular Formula : C10H11N3O

- Molecular Weight : 189.22 g/mol

- CAS Number : 1519859-51-8

Biological Activity Overview

The biological activities of 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one have been investigated in various studies, primarily focusing on its antimicrobial properties.

Antibacterial Activity

Research has shown that derivatives of imidazolones exhibit significant antibacterial properties. For instance, a study evaluated the activity of several compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.0195 |

| 1-(3-Aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one | S. aureus & E. coli | TBD |

Antifungal Activity

In addition to antibacterial effects, the compound has also been tested for antifungal activity. It demonstrated effectiveness against Candida albicans with MIC values indicating moderate potency .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| C. albicans | TBD |

The exact mechanism by which 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazolone derivatives:

- Study on Antimicrobial Properties : A comprehensive evaluation of various imidazolone derivatives showed that modifications to the phenyl ring significantly influenced their antimicrobial activity. The presence of electron-withdrawing groups enhanced activity against both bacterial and fungal strains .

- Pharmacological Evaluation : In vivo studies indicated that compounds similar to 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one exhibited anti-inflammatory properties alongside their antimicrobial effects, suggesting a broader therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted anilines and carbonyl precursors. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Copper sulfate (5 mol%) or tetrabutylammonium bromide (TBAB) accelerates coupling reactions, reducing side products .

- Purification : Column chromatography or recrystallization (ethanol/water mixtures) isolates the product with >95% purity .

- Data Table :

| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Aminoacetophenone | CuSO₄ | DMF | 78 | 96 |

| Substituted benzaldehyde | TBAB | THF | 85 | 98 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and imidazolone carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and C=O (1680–1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 217 [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .

- X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.039) provides unambiguous bond-length validation (mean C–C = 0.002 Å) .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to identify conformational discrepancies .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

- Methodological Answer :

- Functional Group Compatibility : Protect the 3-aminophenyl group via acetylation before introducing substituents at the imidazolone ring .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables triazole formation with minimal side reactions .

- Data Table :

| Derivatization Site | Reaction Type | Yield (%) | Application |

|---|---|---|---|

| Imidazolone C=O | Amidation | 72 | Bioactivity screening |

| Aryl ring | Suzuki coupling | 65 | Fluorescent probes |

Q. How can environmental stability and degradation pathways be studied for this compound?

- Methodological Answer :

- Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) at 37°C; monitor degradation via HPLC .

- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS to identify cleavage products (e.g., 3-aminophenol) .

Research Design Considerations

Q. What experimental parameters are critical for evaluating biological activity in vitro?

- Methodological Answer :

- Assay Selection : Use standardized assays (e.g., MTT for cytotoxicity, enzyme inhibition for kinase targets) .

- Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Data Table :

| Assay Type | Target | IC50 (µM) | Reference Model |

|---|---|---|---|

| Antifungal | CYP51 | 12.3 | Fluconazole (IC50 = 8.7 µM) |

| Anticancer | Topoisomerase II | 18.9 | Doxorubicin (IC50 = 0.3 µM) |

Contradiction Analysis and Best Practices

- Synthetic Yield Variability : Discrepancies in yield (e.g., 65% vs. 85%) may arise from residual moisture in solvents or catalyst purity. Use anhydrous conditions and recrystallize catalysts .

- Biological Activity Replication : Inconsistent IC50 values across labs often stem from cell line heterogeneity. Validate using ≥2 cell lines (e.g., HeLa and MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.